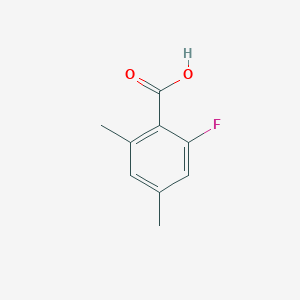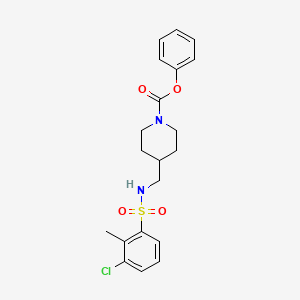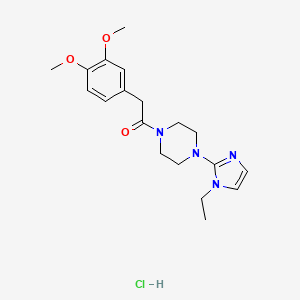![molecular formula C20H23F3N4O3 B2773588 5,6-Dimethyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one CAS No. 2380042-14-6](/img/structure/B2773588.png)
5,6-Dimethyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one is a complex organic compound with a unique structure that includes a pyrimidinone core, a piperidine ring, and a trifluoromethyl-substituted pyridine moiety
准备方法
The synthesis of 5,6-Dimethyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one typically involves multiple steps, including the formation of the pyrimidinone core, the introduction of the piperidine ring, and the attachment of the trifluoromethyl-substituted pyridine moiety. Common synthetic routes may include:
Step 1: Formation of the pyrimidinone core through cyclization reactions involving appropriate precursors.
Step 2: Introduction of the piperidine ring via nucleophilic substitution or addition reactions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
化学反应分析
5,6-Dimethyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the compound.
Coupling Reactions: Reactions such as Suzuki-Miyaura coupling can be used to attach additional aromatic or heteroaromatic groups.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium-based catalysts for coupling reactions). The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
5,6-Dimethyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Pharmacology: It may be used in the study of pharmacokinetics and pharmacodynamics to understand its effects on biological systems.
Material Science: The compound’s properties may be explored for the development of new materials with specific electronic or optical characteristics.
作用机制
The mechanism of action of 5,6-Dimethyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets through specific interactions, leading to modulation of their activity. The pathways involved in its mechanism of action depend on the specific biological context and the nature of the target .
相似化合物的比较
5,6-Dimethyl-3-{2-oxo-2-[3-({[3-(trifluoromethyl)pyridin-2-yl]oxy}methyl)piperidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one can be compared with other similar compounds, such as:
Pyrimidinone Derivatives: Compounds with similar pyrimidinone cores but different substituents.
Piperidine-Containing Compounds: Molecules that include piperidine rings with various functional groups.
Trifluoromethyl-Substituted Pyridines: Compounds with trifluoromethyl groups attached to pyridine rings.
The uniqueness of this compound lies in its specific combination of these structural features, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23F3N4O3/c1-13-14(2)25-12-27(19(13)29)10-17(28)26-8-4-5-15(9-26)11-30-18-16(20(21,22)23)6-3-7-24-18/h3,6-7,12,15H,4-5,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCSOKHDSSDHHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)COC3=C(C=CC=N3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23F3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2773506.png)

![6-ethyl 3-methyl 2-(1,3-benzothiazole-6-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2773510.png)
![2-{[3-(2-Chlorobenzyl)-4-imino-6,7-dimethoxy-3,4-dihydro-2-quinazolinyl]sulfanyl}acetonitrile](/img/structure/B2773511.png)


![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773514.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide](/img/structure/B2773515.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2773516.png)
![2-((4-(tert-butyl)phenoxy)methyl)-1-(3-(p-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2773519.png)

![4-(Trifluoromethyl)-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2773521.png)
![Methyl 2-amino-2-[3-(4-fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2773524.png)
![N-[4-(dimethylsulfamoyl)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B2773526.png)
